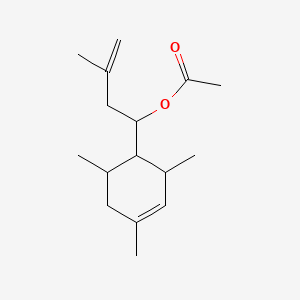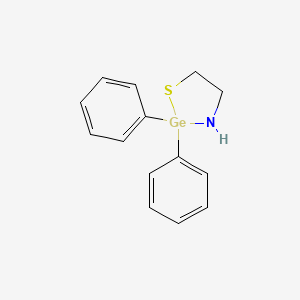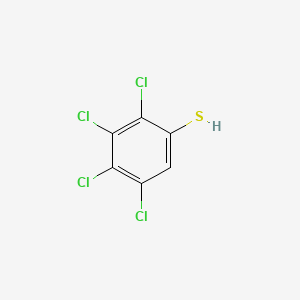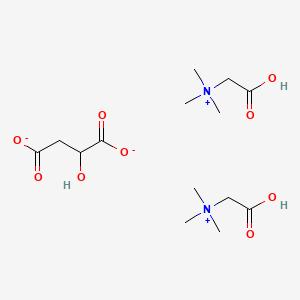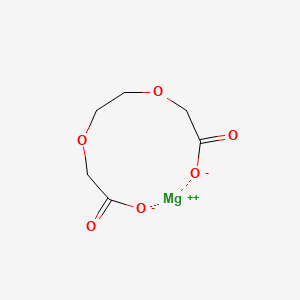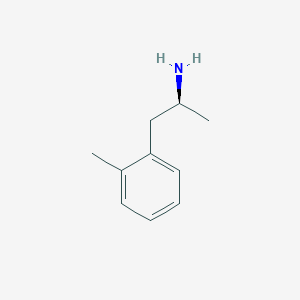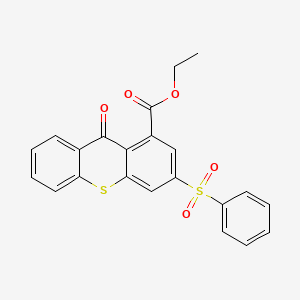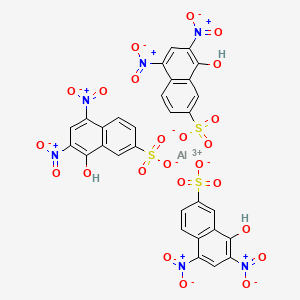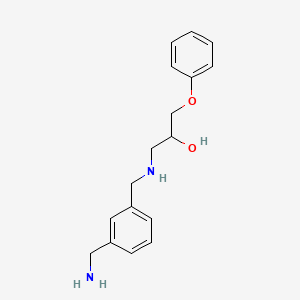
2-Ethylbutyl 2-ethylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutyl 2-ethylbutyrate is an organic compound with the molecular formula C₁₂H₂₄O₂ and a molar mass of 200.322 g/mol . . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbutyl 2-ethylbutyrate can be synthesized through the esterification reaction between 2-ethylbutanol and 2-ethylbutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
2-Ethylbutanol+2-Ethylbutanoic acidH2SO42-Ethylbutyl 2-ethylbutyrate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl 2-ethylbutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into 2-ethylbutanol and 2-ethylbutanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: 2-Ethylbutanol and 2-ethylbutanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-Ethylbutyl 2-ethylbutyrate has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the manufacture of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 2-ethylbutyl 2-ethylbutyrate involves its interaction with biological molecules, primarily through its ester functional group. The ester can undergo hydrolysis in the presence of esterases, releasing 2-ethylbutanol and 2-ethylbutanoic acid, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
2-Ethylbutyl 2-ethylbutyrate can be compared with other esters such as:
Butyl acetate: Similar ester functional group but different alkyl chains.
Ethyl butyrate: Similar ester functional group but different alkyl chains.
Methyl butyrate: Similar ester functional group but different alkyl chains.
The uniqueness of this compound lies in its specific alkyl groups, which confer distinct physical and chemical properties compared to other esters.
Properties
CAS No. |
55145-34-1 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-ethylbutyl 2-ethylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-5-10(6-2)9-14-12(13)11(7-3)8-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
RXQJGYAUTJRBMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



